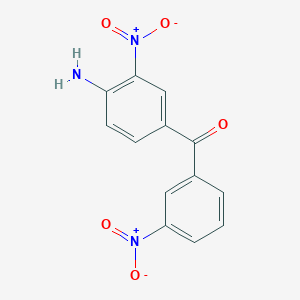
(4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone is an organic compound with the molecular formula C13H9N3O5 It is a derivative of benzophenone, characterized by the presence of amino and nitro functional groups on the phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone typically involves the nitration of (4-Aminophenyl)(3-nitrophenyl)methanone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) for converting the amino group to a chloro group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidizing the compound to quinones.
Major Products Formed
Reduction: Formation of (4-Amino-3-aminophenyl)(3-aminophenyl)methanone.
Substitution: Formation of (4-Chloro-3-nitrophenyl)(3-nitrophenyl)methanone.
Oxidation: Formation of quinone derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its functional groups that can interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other materials with specific optical properties.
Wirkmechanismus
The mechanism of action of (4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone involves its interaction with molecular targets through its amino and nitro functional groups. These groups can form hydrogen bonds, participate in redox reactions, and undergo nucleophilic or electrophilic attacks, leading to various biochemical and chemical effects. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or polymerization in materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Amino-3-nitrophenyl)(phenyl)methanone
- (4-Amino-3-nitrophenyl)(4-fluorophenyl)methanone
- (4-Amino-3-nitrophenyl)(4-methylphenyl)methanone
Uniqueness
(4-Amino-3-nitrophenyl)(3-nitrophenyl)methanone is unique due to the presence of two nitro groups on different phenyl rings, which can significantly influence its chemical reactivity and physical properties. This structural feature distinguishes it from other benzophenone derivatives and can lead to unique applications in various fields.
Eigenschaften
Molekularformel |
C13H9N3O5 |
|---|---|
Molekulargewicht |
287.23 g/mol |
IUPAC-Name |
(4-amino-3-nitrophenyl)-(3-nitrophenyl)methanone |
InChI |
InChI=1S/C13H9N3O5/c14-11-5-4-9(7-12(11)16(20)21)13(17)8-2-1-3-10(6-8)15(18)19/h1-7H,14H2 |
InChI-Schlüssel |
JSXWHNHSEQQYLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Azabicyclo[3.2.0]hept-3-en-7-one, 6-[(4-methylphenyl)sulfonyl]-, (1S,5R)-](/img/structure/B11836259.png)


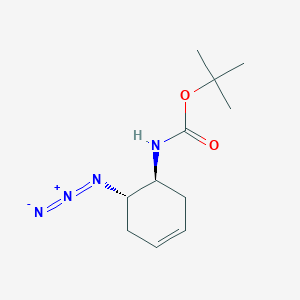
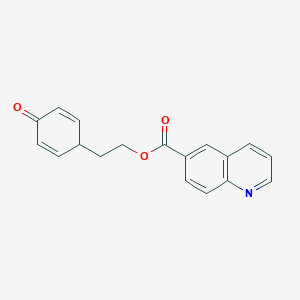
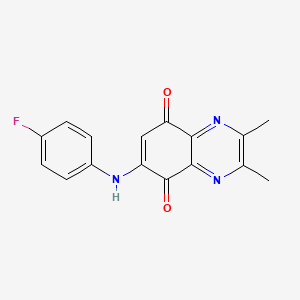
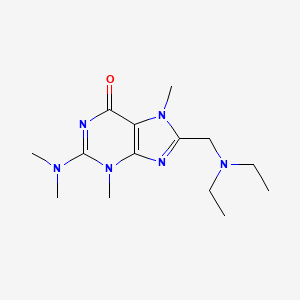
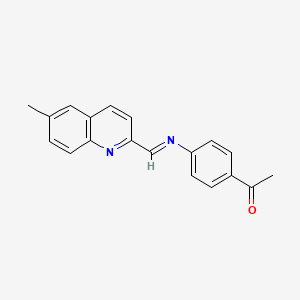
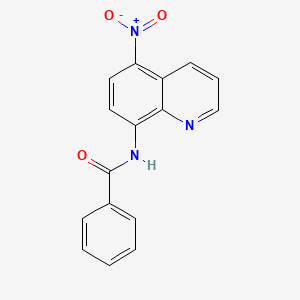
![3-Oxazolidinecarboxylic acid, 2,2-dimethyl-4-(2-propen-1-yl)-5-[(1S,2R)-1,2,3-tris(phenylmethoxy)propyl]-, 1,1-dimethylethyl ester, (4R,5R)-](/img/structure/B11836308.png)
![7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B11836313.png)
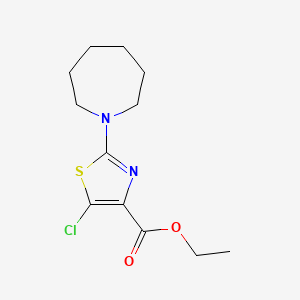
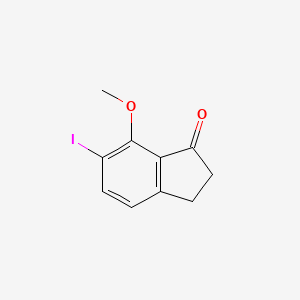
![tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate](/img/structure/B11836327.png)
